3-Acetoxy-2'-trifluorobenzophenone
Description
3-Acetoxy-2'-trifluorobenzophenone (CAS 890099-39-5) is a benzophenone derivative featuring an acetoxy group at the 3-position of one phenyl ring and a trifluoromethyl group at the 2'-position of the second phenyl ring. This compound belongs to a class of substituted benzophenones, which are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their electronic and steric properties.
Properties
IUPAC Name |
[3-[2-(trifluoromethyl)benzoyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-12-6-4-5-11(9-12)15(21)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKZLDXGBORGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641623 | |
| Record name | 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-39-5 | |
| Record name | 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’-trifluorobenzophenone typically involves the acetylation of 2’-trifluorobenzophenone. One common method is the reaction of 2’-trifluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-2’-trifluorobenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-2’-trifluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3-Acetoxy-2’-trifluorobenzophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, 3-Acetoxy-2’-trifluorobenzophenone can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’-trifluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. The benzophenone core can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs of 3-Acetoxy-2'-trifluorobenzophenone, highlighting differences in substituents, molecular weight, and CAS numbers:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | 3-OAc, 2'-CF₃ | C₁₅H₁₁F₃O₃ | ~296.24* | 890099-39-5 |
| 3-Acetoxy-2',4'-dimethylbenzophenone | 3-OAc, 2'-CH₃, 4'-CH₃ | C₁₇H₁₆O₃ | 268.31 | 890099-08-8 |
| 3-Acetoxy-2',6'-dimethoxybenzophenone | 3-OAc, 2'-OCH₃, 6'-OCH₃ | C₁₆H₁₄O₅ | 286.28 | Not explicitly listed† |
| 3-Acetoxy-2',4'-dimethoxybenzophenone | 3-OAc, 2'-OCH₃, 4'-OCH₃ | C₁₆H₁₄O₅ | 286.28 | 109251-36-7 |
*Calculated based on molecular formula.
Key Observations:
- Electron Effects: The trifluoromethyl group in this compound is strongly electron-withdrawing, which may increase electrophilicity at the carbonyl group compared to methyl (electron-donating) or methoxy (moderately electron-donating) substituents in analogs. This property could enhance reactivity in nucleophilic acyl substitution reactions .
Biological Activity
3-Acetoxy-2'-trifluorobenzophenone (CAS No. 890099-39-5) is an organic compound characterized by the presence of an acetoxy group and a trifluoromethyl group attached to a benzophenone core. Its molecular formula is CHFO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are explored in various research studies.
The synthesis of this compound typically involves the acetylation of 2'-trifluorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under reflux conditions to ensure complete conversion. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The acetoxy group may hydrolyze to release acetic acid, while the trifluoromethyl group may enhance the compound's reactivity and binding affinity to biological targets. The benzophenone core can participate in various chemical reactions that contribute to its overall biological efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer properties.
- Anti-inflammatory Effects : There is emerging evidence that benzophenone derivatives can modulate inflammatory pathways, potentially positioning this compound as an anti-inflammatory agent.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : Research involving various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in inducing apoptosis.
- Anti-inflammatory Mechanisms : Studies exploring the anti-inflammatory properties found that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory activity.
Data Table: Summary of Biological Activities
| Activity | Tested Models | Findings |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition (MIC values) |
| Anticancer | MCF-7, A549 cell lines | Dose-dependent cytotoxicity observed |
| Anti-inflammatory | Activated macrophages | Inhibition of pro-inflammatory cytokines |
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. Results indicated a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.
- Case Study on Antimicrobial Efficacy : Another research article assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 64 µg/mL respectively, demonstrating significant antibacterial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
